1,2,3,6-Tetrahydrophthalimide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFFBTOJCKSRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026513 | |
| Record name | 1,2,3,6-Tetrahydrophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] | |
| Record name | 1,2,3,6-Tetrahydrophthalimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2723 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
190 °C | |
| Record name | 1,2,3,6-Tetrahydrophthalimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2723 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Crystals from ethanol | |
CAS No. |
85-40-5 | |
| Record name | 1,2,3,6-Tetrahydrophthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,6-Tetrahydrophthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrophthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59011 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3,6-Tetrahydrophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-tetrahydrophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,6-TETRAHYDROPHTHALIMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 3alpha,4,7,7alpha-Tetrahydro-1H-isoindole-1,3(2H)-dione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033903 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
137 °C | |
| Record name | 1,2,3,6-TETRAHYDROPHTHALIMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Historical Context and Discovery of Imide Compounds and Their Relevance
The study of imide compounds, characterized by a functional group of two acyl groups linked to a nitrogen atom, has a rich history. wikipedia.org These compounds are structurally related to acid anhydrides but are generally more resistant to hydrolysis. wikipedia.org The interest in the biological activity of molecules containing the imide group was significantly stimulated by the discovery of cycloheximide, a potent inhibitor of protein biosynthesis. wikipedia.org
A pivotal moment in the history of imide compounds was the development of thalidomide (B1683933) in the mid-20th century. researchgate.net Initially marketed as a sedative, its subsequent discovery for having immunomodulatory and anti-angiogenic properties opened new avenues of research. researchgate.netekb.eg This led to the creation of a class of drugs known as immunomodulatory imide drugs (IMiDs), which are derivatives of thalidomide. researchgate.netekb.eg The investigation into thalidomide's mechanism of action, particularly the identification of cereblon (CRBN) as its direct target, has profoundly advanced the understanding of how these compounds function as molecular glues, inducing the degradation of specific proteins. researchgate.net This historical backdrop underscores the therapeutic potential that has been explored within the broader class of imide-containing molecules.
Structural Classification and Nomenclature of 1,2,3,6 Tetrahydrophthalimide Derivatives
1,2,3,6-Tetrahydrophthalimide is a cyclic imide. Its chemical structure consists of a cyclohexene (B86901) ring fused to a pyrrolidine-2,5-dione ring. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3a,4,7,7a-tetrahydroisoindole-1,3-dione. nih.govnist.gov The presence of the N-H group in the imide ring makes it weakly acidic. wikipedia.org
Derivatives of this compound are typically formed by substitution at the nitrogen atom of the imide ring. A prominent example is the substitution of the hydrogen atom with a trichloromethylthio group to form the fungicide Captan (B1668291). nih.gov Other derivatives can be synthesized by reacting the imide with various alkylating or acylating agents, leading to a wide range of N-substituted tetrahydrophthalimides. researchgate.net These derivatives are studied for various applications, from agrochemicals to materials science. researchgate.netchemmethod.com
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 3a,4,7,7a-tetrahydroisoindole-1,3-dione nih.gov |
| CAS Number | 85-40-5 nist.gov |
| Molecular Formula | C₈H₉NO₂ nist.gov |
| Molecular Weight | 151.16 g/mol nist.gov |
| Common Synonyms | 4-Cyclohexene-1,2-dicarboximide, Tetrahydrophthalimide nih.govnist.gov |
| InChI Key | CIFFBTOJCKSRJY-UHFFFAOYSA-N nih.gov |
Significance of 1,2,3,6 Tetrahydrophthalimide in Organic Synthesis and Applied Chemistry
Classical Synthetic Routes to this compound
Traditional methods for the synthesis of this compound have long been established, primarily relying on foundational reactions in organic chemistry.
Diels-Alder Condensation Approaches
The Diels-Alder reaction is a cornerstone in the formation of cyclic compounds. The synthesis of endo-3,6-epoxy-1,2,3,6-tetrahydrophthalimide (ETPI) is achieved through the Diels-Alder reaction of maleimide and furan. sci-hub.st Similarly, the molecular structure of exo-3,6-dimethyl-3,6-epoxy-1,2,3,6-tetrahydrophthalimide has been determined through X-ray diffraction analysis, highlighting the utility of this cycloaddition. uchile.clunirioja.es These adducts, such as those formed from butadiene and N-(acetoxyphenyl)maleimide, are often thermally labile. uchile.cl
Gabriel Synthesis Methodologies for Phthalimide Derivatives
The Gabriel synthesis is a well-established method for preparing primary amines from primary alkyl halides. wikipedia.orgjk-sci.com The process involves the N-alkylation of a phthalimide salt, typically the sodium or potassium salt, with an alkyl halide to form an N-alkylphthalimide. wikipedia.orgmasterorganicchemistry.com Subsequent cleavage of the imide, often through hydrazinolysis or acidic hydrolysis, liberates the desired primary amine. wikipedia.orgmasterorganicchemistry.com While effective for primary alkyl halides, the Gabriel synthesis is generally less successful with secondary alkyl halides. wikipedia.org The use of hydrazine (B178648) in the Ing-Manske procedure results in the formation of phthalhydrazide (B32825) as a byproduct, which can present challenges in purification. wikipedia.org Due to the harsh conditions sometimes required, alternative reagents and methods have been developed to complement the traditional Gabriel synthesis. wikipedia.org
Modern and Green Chemistry Approaches in this compound Synthesis
Solvent-Free Reaction Systems
A significant advancement in the synthesis of this compound derivatives is the development of solvent-free reaction systems. mdpi.com These methods align with the principles of green chemistry by eliminating or significantly reducing the use of volatile organic solvents. mdpi.com For instance, the aza-Michael addition of this compound to symmetrical fumaric esters has been successfully carried out in a solvent-free system at 100°C. mdpi.comresearchgate.netresearchgate.net This reaction, promoted by a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in the presence of tetrabutylammonium bromide (TBAB), provides good to high yields of the corresponding N-alkylated derivatives. mdpi.comresearchgate.net Research has shown that while this method works well for linear alkyl fumarates and some acrylates, it is less effective for non-linear alkyl fumarates, methacrylates, and crotonates. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst/Base | Conditions | Product Yield | Reference |
| This compound | Diethyl fumarate (B1241708) | DABCO/TBAB | 100 °C, Solvent-free | Good | mdpi.com |
| This compound | n-Butyl acrylate | DABCO/TBAB | 100 °C, Solvent-free | Good | mdpi.com |
Catalytic Synthesis (e.g., Bismuth Nitrate (B79036) Catalysis)
Catalytic methods offer a pathway to enhance reaction rates and selectivity. Bismuth (III) compounds, including bismuth nitrate, have gained attention as effective catalysts in various organic transformations due to their low toxicity, cost-effectiveness, and stability. rhhz.netresearchgate.net Bismuth nitrate has been reported as an efficient catalyst for Michael additions. mdpi.com While specific data on the direct use of bismuth nitrate for the primary synthesis of this compound is not extensively detailed in the provided results, its application in related Michael additions of aliphatic amines to α,β-ethylenic compounds suggests its potential utility in similar transformations involving the tetrahydrophthalimide scaffold. mdpi.com Bismuth nitrate is also a key catalyst in the one-pot synthesis of various heterocyclic compounds, such as benzimidazoles and 1,4-dihydropyridines, highlighting its versatility. rhhz.netresearchgate.net
One-Pot Synthetic Strategies
One-pot syntheses are highly desirable as they streamline reaction sequences, reduce waste from intermediate purification steps, and save time and resources. There are documented one-pot methods for producing derivatives of 1H-isoindole-1,3(2H)-diones. lookchem.com For example, a one-pot synthesis of N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide has been developed, which involves the hydroxymethylation of phthalimide followed by selective reduction. google.com This particular method aims to overcome the drawbacks of previous syntheses that used P₂O₅, which involved harsh conditions and produced significant phosphorus- and nitrogen-containing wastewater. google.com
Synthesis of N-Substituted this compound Derivatives
The introduction of substituents at the nitrogen atom of the this compound ring is a key strategy for modifying its chemical and physical properties. These N-substituted derivatives are commonly prepared through various synthetic routes, primarily involving the reaction of cis-1,2,3,6-tetrahydrophthalic anhydride with primary amines or through the direct alkylation or acylation of the parent imide. nih.govresearchgate.netd-nb.info
N-alkylation and N-acylation reactions provide a direct method for functionalizing the this compound core. In a typical N-alkylation, the imide is treated with an alkyl halide in the presence of a base. For instance, a series of 2-(1,3-dioxo-3a,4-dihydro-1H-isoindol-2(3H,7H,7aH)-yl)-N-(substituted phenyl) acetamide (B32628) analogs were synthesized by reacting 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (this compound) with various 2-chloro-N-(substituted phenyl) acetamides. d-nb.infonih.gov This reaction is conducted in acetonitrile (B52724) using potassium carbonate as the base and requires refluxing for approximately 8 hours. d-nb.infonih.gov
A similar strategy can be applied for N-acylation, where an acyl chloride is used instead of an alkyl halide. scispace.com Polymer-supported methodologies have also been developed to simplify the synthesis of N-alkyloxy and N-acyloxy phthalimides, offering mild reaction conditions and easier product isolation. scispace.com In this method, the N-hydroxy phthalimide anion is supported on a resin like Amberlite IRA-400 and then reacted with alkyl halides or acyl chlorides. scispace.com The reactions with acyl chlorides are generally faster than those with alkyl halides. scispace.com
Table 1: Examples of N-Alkylation/Acylation of Tetrahydrophthalimide Scaffolds
| Reactant 1 | Reactant 2 | Base/Solvent | Reaction Time | Product Class | Ref |
|---|---|---|---|---|---|
| This compound | 2-chloro-N-(substituted phenyl) acetamides | K₂CO₃ / Acetonitrile | 8 hours (reflux) | N-substituted acetamides | d-nb.infonih.gov |
| N-hydroxy phthalimide anion (resin-supported) | Alkyl Halide | Acetonitrile or Acetone | 20-30 min | N-alkyloxy phthalimides | scispace.com |
| N-hydroxy phthalimide anion (resin-supported) | Acyl Chloride | Acetonitrile or Acetone | 10-20 min | N-acyloxy phthalimides | scispace.com |
The most common route to N-substituted 1,2,3,6-tetrahydrophthalimides involves the reaction of cis-1,2,3,6-tetrahydrophthalic anhydride with an appropriate primary amine. nih.govresearchgate.net This condensation reaction typically proceeds via a two-step, one-pot process. First, the amine attacks one of the carbonyl groups of the anhydride, leading to a ring-opened amic acid intermediate. Subsequent heating induces dehydration and cyclization to form the final imide product. nih.govresearchgate.net This method has been used to synthesize a variety of derivatives for biological screening. nih.govresearchgate.net For example, twenty different tetrahydrophthalimide compounds were synthesized by reacting cis-1,2,3,6-tetrahydrophthalic anhydride with various amines, followed by dehydration. nih.govresearchgate.net
The formation of an N-alkyl cis-1,2,3,6-tetrahydrophthalamic acid is a key intermediate step in the synthesis of N-substituted 1,2,3,6-tetrahydrophthalimides when starting from the corresponding anhydride. uobaghdad.edu.iq This amic acid is formed through the nucleophilic attack of a primary amine on the anhydride ring. uobaghdad.edu.iq In one study, various novel polymers were created by reacting poly [allylamine-Co-butadiene] with different anhydrides, including cis-1,2,3,6-tetrahydrophthalic anhydride, to produce polymers with pendant tetrahydrophthalamic acid groups. uobaghdad.edu.iq
In a different approach, N-alkyl cis-1,3,4,6-tetrahydrophthalamic acid was prepared by reacting the salt of cis-1,3,4,6-tetrahydrophthalimide with reagents like benzyl chloride and various polymer chlorides. chemmethod.com This reaction serves as the first step in a multi-step synthesis to produce N-substituted tetrahydrophthalimide derivatives. chemmethod.com
Reaction with Amines and Anhydrides
Enantioselective Synthesis and Chiral Derivatives of this compound
The development of enantioselective methods to synthesize chiral derivatives of this compound is of great interest, particularly for applications in asymmetric catalysis and pharmacology. These strategies often focus on the desymmetrization of the corresponding prochiral anhydride.
Enantioselective ring-opening of meso-anhydrides, such as cis-1,2,3,6-tetrahydrophthalic anhydride, provides an efficient route to chiral building blocks. acs.orgnih.gov Thiourea-based organocatalysts derived from chiral diamines have been successfully employed for the desymmetrization of cyclic anhydrides. acs.orgnih.gov In these reactions, the catalyst activates the anhydride through double hydrogen bonding, allowing for enantioselective attack by a nucleophile. acs.org
The asymmetric ring-opening of cis-1,2,3,6-tetrahydrophthalic anhydride has been demonstrated with both thiols (thiolysis) and anilines (aminolysis). acs.orgnih.gov The use of a catalyst derived from (R,R)-1,2-diphenylethylenediamine has shown high yields and enantioselectivities. acs.org For thiolysis reactions using various thiols, the desired S-benzyl thioester monocarboxylic acids were obtained in high yields (86–98%) and with good to excellent enantiomeric excess (ee) (60–94%). acs.org Aminolysis reactions with aniline (B41778) also proceeded with high yields (90–94%) and excellent enantioselectivities (90–95% ee). acs.org The efficiency of the catalyst can be tuned by introducing electron-withdrawing groups on the thiourea (B124793) moiety to enhance its hydrogen-bonding capability. acs.orgnih.gov
Table 2: Enantioselective Ring-Opening of cis-1,2,3,6-Tetrahydrophthalic Anhydride
| Nucleophile | Catalyst System | Product Type | Yield (%) | Enantiomeric Excess (ee, %) | Ref |
|---|---|---|---|---|---|
| Thiols | Chiral Diamine-Derived Thiourea | Thioester Monocarboxylic Acids | 86-98 | 60-94 | acs.org |
| Aniline | Chiral Diamine-Derived Thiourea | Amic Acids | 90-94 | 90-95 | acs.org |
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of this compound is characterized by the interplay of its nucleophilic and electrophilic centers, primarily the nitrogen atom and the carbonyl carbons, respectively. savemyexams.comsaskoer.ca
The nitrogen atom in the imide functionality of this compound is electron-rich, which imparts nucleophilic character to the molecule. scbt.com This nucleophilicity is a key factor in its chemical behavior, allowing it to participate in various reactions where it donates its electron pair. saskoer.ca The electron-donating capability of the nitrogen atom enhances its ability to attack electrophilic centers, a fundamental step in many synthetic transformations. scbt.com
The nucleophilicity of the nitrogen is influenced by the electronic environment within the molecule. The adjacent carbonyl groups, while being electrophilic themselves, can also influence the electron density on the nitrogen through resonance and inductive effects. The lone pair of electrons on the nitrogen can be delocalized, which can modulate its nucleophilic strength.
Conversely, the carbonyl groups within the this compound structure contain electrophilic carbon atoms. savemyexams.com The polarization of the carbon-oxygen double bond results in a partial positive charge on the carbon, making it susceptible to attack by nucleophiles. savemyexams.com This electrophilic nature facilitates nucleophilic addition reactions, a common pathway for the transformation of carbonyl compounds. masterorganicchemistry.com
During a nucleophilic addition, the attacking nucleophile forms a new bond with the carbonyl carbon, leading to a change in hybridization at that carbon from sp² to sp³. masterorganicchemistry.comlibretexts.org The outcome of such reactions can be influenced by the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles can lead to irreversible additions, while weaker nucleophiles might result in reversible processes. masterorganicchemistry.com
Electron-Rich Nitrogen Atom and Nucleophilicity
Hydrogen Bonding Interactions and Conformational Dynamics
This compound's structure, containing both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl oxygens), allows for the formation of intermolecular hydrogen bonds. scbt.comlibretexts.org These interactions play a significant role in its solid-state structure and can influence its physical properties and reactivity. scbt.comresearchgate.net Hydrogen bonding can lead to the formation of supramolecular assemblies, affecting how molecules pack in a crystal lattice. researchgate.net
Aza-Michael Addition Reactions of this compound
A significant reaction involving the nucleophilic nitrogen of this compound is the aza-Michael addition. mdpi.comnih.gov This reaction involves the conjugate addition of the nitrogen nucleophile to α,β-unsaturated carbonyl compounds. mdpi.com
Research has demonstrated the efficient aza-Michael addition of this compound to symmetric fumaric esters under solvent-free conditions. mdpi.comnih.gov This reaction is typically catalyzed by a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and can be promoted by additives like tetrabutylammonium bromide (TBAB). mdpi.comnih.gov The reaction proceeds by the nucleophilic attack of the imide nitrogen on the β-carbon of the α,β-unsaturated ester. mdpi.com
Studies have shown that this reaction is selective, working well with linear alkyl fumarates and n-butyl acrylate, but not with non-linear alkyl fumarates, methacrylates, or crotonates, likely due to steric hindrance. mdpi.comnih.gov The reaction conditions, including the choice of base and the presence of a promoter like TBAB, significantly influence the reaction's efficiency. mdpi.com
Table 1: Aza-Michael Addition of this compound to Diethyl Fumarate under Various Conditions mdpi.com
| Entry | Base (1.0 equiv) | Solvent | Additive | Time (h) | Yield (%) |
| 1 | DABCO | Toluene | - | 24 | 15 |
| 2 | DABCO | Dichloromethane | - | 24 | 10 |
| 3 | DABCO | Acetonitrile | - | 24 | 20 |
| 4 | DABCO | No Solvent | TBAB (0.5 equiv) | 2.5 | 92 |
| 5 | Na₂CO₃ | No Solvent | TBAB (0.5 equiv) | 12 | 30 |
| 6 | K₂CO₃ | No Solvent | TBAB (0.5 equiv) | 12 | 35 |
| 7 | Triethylamine | No Solvent | TBAB (0.5 equiv) | 12 | 25 |
| 8 | Pyridine | No Solvent | TBAB (0.5 equiv) | 12 | 20 |
| 9 | DABCO | No Solvent | - | 24 | 0 |
Reactions were carried out on a 1.0 mmol scale of this compound with 1.2 equiv of diethyl fumarate at 100 °C.
Degradation Pathways and Mechanisms
This compound is a known degradation product of the fungicide captan. nih.govacs.org The primary degradation pathway involves the hydrolysis of captan, which cleaves the N-S bond to yield cis-1,2,3,6-tetrahydrophthalimide (B155146). nih.govacs.org This initial product is devoid of fungicidal activity. nih.govacs.org
Further microbial degradation of cis-1,2,3,6-tetrahydrophthalimide has been observed. For instance, the bacterium Bacillus circulans can utilize it as a carbon and energy source. nih.govacs.org The proposed degradation pathway involves the opening of the imide ring to form cis-1,2,3,6-tetrahydrophthalamidic acid. inflibnet.ac.inresearchgate.net This intermediate is then further metabolized, eventually leading to o-phthalic acid via a protocatechuate pathway. nih.govacs.orginflibnet.ac.in This process represents a complete breakdown of the fungicide into smaller, less complex molecules. inflibnet.ac.in
Hydrolytic Stability and Degradation Products
This compound (THPI) is recognized as a primary and relatively stable degradation product of the fungicide captan, which is known to be hydrolytically unstable. researchgate.netrjsocmed.com THPI itself demonstrates considerable stability in aqueous environments, particularly under neutral conditions. eurl-pesticides.eu Studies have shown that its rate of hydrolysis is dependent on pH. For instance, at 20°C and a neutral pH of 7, the half-life (DT50) for the hydrolysis of THPI is approximately 150 days. eurl-pesticides.eueurl-pesticides.eu The compound is also noted to be stable under food processing conditions such as pasteurization, baking, and boiling. eurl-pesticides.eu
However, hydrolysis does occur, and like its parent compound, captafol, it eventually breaks down in water. nih.govinchem.org The degradation of THPI and its parent compound, captan, leads to several products. The initial hydrolysis of captan cleaves the N-S bond, releasing the stable this compound ring. bio-conferences.org Further degradation of the THPI moiety can occur through the opening of the imide ring.
The primary degradation products resulting from the breakdown of captan and the subsequent metabolism of THPI are detailed in the table below.
Table 1: Hydrolytic and Metabolic Degradation Products
| Precursor Compound | Degradation Product | Common Abbreviation | Reference |
|---|---|---|---|
| Captan | This compound | THPI | researchgate.net |
| This compound | cis-1,2,3,6-Tetrahydrophthalamidic acid | THPAM | inflibnet.ac.inapvma.gov.au |
| This compound | Tetrahydrophthalic acid | THPAI | apvma.gov.au |
| This compound | 3-hydroxy-1,2,3,6-tetrahydrophthalimide | 3-OH-THPI | industrialchemicals.gov.au |
| This compound | THPI-Epoxide | - | apvma.gov.au |
Enzymatic Degradation (e.g., Bacterial Hydrolysis)
Microbial activity plays a significant role in the breakdown of this compound in the environment. apvma.gov.au Certain bacteria can utilize the compound as a source of carbon and energy. A notable example is the bacterial strain Bacillus circulans, which has been shown to degrade the fungicide captan. nih.govacs.org
The degradation pathway by Bacillus circulans involves an initial hydrolysis of captan to yield cis-1,2,3,6-tetrahydrophthalimide, a compound that lacks fungicidal activity. nih.govacs.org The bacterium then further metabolizes the imide. This subsequent degradation proceeds through the formation of several intermediates, leading to the complete mineralization of the compound. inflibnet.ac.inacs.org The established enzymatic degradation pathway is outlined below.
Table 2: Enzymatic Degradation Pathway of cis-1,2,3,6-Tetrahydrophthalimide by Bacillus circulans
| Step | Intermediate Compound | Pathway Note | Reference |
|---|---|---|---|
| 1 | cis-1,2,3,6-Tetrahydrophthalimide | Starting substrate for the bacterium. | nih.govacs.org |
| 2 | cis-1,2,3,6-Tetrahydrophthalamidic acid | Result of imide ring opening. | inflibnet.ac.inresearchgate.net |
| 3 | Protocatechuic acid | Key intermediate. | inflibnet.ac.innih.gov |
| 4 | o-Phthalic acid | Final identified aromatic product before ring cleavage. | nih.govacs.orgresearchgate.net |
Studies on aerobic soil metabolism have determined the half-life of THPI to be between 5 and 20 days, highlighting the importance of microbial degradation in its environmental fate. apvma.gov.au
Thermal Degradation Characteristics
The thermal stability of this compound is moderate. While it is stable under normal temperatures, it undergoes decomposition when subjected to high heat. chemsrc.com The compound has a melting point between 133-137°C and a flash point of approximately 178°C. sigmaaldrich.com
Upon heating to higher temperatures, such as those encountered in thermolysis studies (e.g., 204°C to 371°C), this compound and its derivatives undergo complex reactions. researchgate.net Research on bismides derived from the compound shows a transformation from monoimide to bisimide at lower temperatures, followed by a competition between crosslinking and aromatization at higher temperatures. researchgate.netnasa.gov During a fire, thermal decomposition or combustion can generate irritating and toxic gases. chemsrc.com
Table 3: Thermal Degradation Data
| Parameter | Value / Products | Conditions | Reference |
|---|---|---|---|
| Melting Point | 133–137 °C | Standard | sigmaaldrich.com |
| Flash Point | ~178 °C | Closed cup | sigmaaldrich.com |
| Imidization/Hydrolysis | ~155 °C | DSC/TGA studies | nasa.gov |
| Thermolysis Range | 204–371 °C | Leads to crosslinking and aromatization | researchgate.net |
Reaction with Thiol Groups and Thiophosgene (B130339) Formation
The formation of this compound is a key consequence of the primary mechanism of action of captan-class fungicides. This reaction is a chemically driven, non-enzymatic process involving the cleavage of the N-S-C(Cl3) bond. researchgate.netresearchgate.net The reaction is particularly rapid in the presence of compounds containing thiol (sulfhydryl) groups, such as the amino acid cysteine. inchem.orgbio-conferences.org
The active part of the captan molecule is the trichloromethylthio (–SCCl₃) functional group. researchgate.net This group reacts irreversibly with exposed thiol groups found in proteins and other biological molecules. researchgate.net The reaction cleaves the molecule, resulting in two main products: the stable this compound (THPI) ring and a highly reactive intermediate, thiophosgene (SCCl₂). bio-conferences.orgresearchgate.netresearchgate.net
This reaction with thiols is significantly faster than simple hydrolysis and is considered the dominant degradation reaction in biological systems. inchem.org The released thiophosgene is a potent electrophile that can react further with various cellular nucleophiles, including amines, amides, and alcohols. researchgate.net
Oxidation Pathways and Aromatization
This compound can undergo oxidation, particularly at the cyclohexene ring. This process can lead to the formation of an aromatic ring, a reaction known as aromatization. researchgate.netnasa.gov Research indicates that the mechanism for this aromatization is specifically an oxidative one; the reaction is dramatically suppressed when heating occurs in an inert (non-oxidizing) atmosphere. researchgate.netnasa.govnasa.gov
In environmental and biological systems, oxidation of the ring is also observed. For instance, THPI-epoxide has been identified as a metabolite in aerobic soil degradation and can also be formed from the oxidation of captan to captan epoxide, followed by hydrolysis. apvma.gov.aufao.org
Spectroscopic Characterization and Analytical Methodologies
Vibrational Spectroscopy (FTIR) Applications in Structural Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in 1,2,3,6-Tetrahydrophthalimide, thus aiding in its structural elucidation. The IR spectrum reveals characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule. researchgate.net For instance, the presence of the imide group is confirmed by strong asymmetric and symmetric stretching vibrations of the carbonyl (C=O) groups. Additionally, N-H bending and C-N stretching vibrations are observed, further defining the imide structure. The analysis of these spectral fingerprints is essential for confirming the molecular structure of the compound. acs.org
A study involving the degradation of the fungicide captan (B1668291) confirmed the formation of cis-1,2,3,6-tetrahydrophthalimide (B155146) through IR spectral analysis, among other methods. acs.org The FTIR spectrum of a sample prepared on a KBr wafer has been documented as a reference. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural assignment of this compound, providing information about the chemical environment of each proton and carbon atom. acs.orgmdpi.com
The ¹H NMR spectrum of this compound provides distinct signals for the different types of protons in the molecule. mdpi.com In a deuterated chloroform (B151607) (CDCl₃) solvent, the olefinic protons of the cyclohexene (B86901) ring typically appear as a multiplet. mdpi.com The allylic and methine protons also produce characteristic signals. mdpi.com For example, in one analysis, the olefinic protons (on carbons 4 and 5) appeared as a multiplet at δ 5.79-5.80 ppm. mdpi.com The methine protons adjacent to the imide nitrogen showed a multiplet at δ 3.03-3.05 ppm, while the allylic methylene (B1212753) protons were observed as multiplets around δ 2.13-2.20 ppm and δ 2.44-2.50 ppm. mdpi.com The specific chemical shifts and coupling patterns are instrumental in confirming the cis stereochemistry of the ring fusion. chemicalbook.com
¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ ppm) |
|---|---|
| Olefinic Protons (CH=CH) | 5.79-5.80 (m) |
| Methine Protons (CH-CO) | 3.03-3.05 (m) |
| Allylic Protons (CH₂-CH=) | 2.13-2.20 (m), 2.44-2.50 (m) |
Data sourced from MDPI study on aza-Michael addition. mdpi.com
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. In a CDCl₃ solvent, the carbonyl carbons of the imide group are typically observed at the lowest field, around δ 178.84 ppm. mdpi.com The olefinic carbons of the cyclohexene ring appear in the region of δ 127.38 ppm. mdpi.com The methine carbons adjacent to the nitrogen and the allylic methylene carbons resonate at higher fields. mdpi.com For instance, the methine carbons have been reported at δ 40.21 ppm and the allylic methylene carbons at δ 23.28 ppm. mdpi.com
¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ ppm) |
|---|---|
| Carbonyl Carbons (C=O) | 178.84 |
| Olefinic Carbons (CH=CH) | 127.38 |
| Methine Carbons (CH-CO) | 40.21 |
| Allylic Methylene Carbons (CH₂-CH=) | 23.28 |
Data sourced from MDPI study on aza-Michael addition. mdpi.com
Proton NMR (¹H NMR) Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in its identification. The compound has a molecular weight of 151.16 g/mol . nist.govsigmaaldrich.com Electron ionization (EI) mass spectra are available in databases like the NIST WebBook. nist.gov In gas chromatography-mass spectrometry (GC-MS) analysis, the molecule can be identified by its characteristic mass-to-charge ratio (m/z) and fragmentation ions. researchgate.net For instance, in one study, the protonated molecule [M+H]⁺ was observed at m/z 152. mdpi.com Another study using LC-APCI-MS/MS in negative ion mode used the precursor ion m/z 149.4 and the product ion m/z 95.6 for quantification. scispace.com
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for the separation and quantification of this compound from complex matrices, such as in the analysis of pesticide residues. nih.govrjpbr.com
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. rjpbr.comcarlroth.comcarlroth.com It is often coupled with mass spectrometry (HPLC-MS/MS) for sensitive and selective quantification, particularly in food and environmental samples where it is a metabolite of the fungicide captan. scispace.comrjpbr.com
Several HPLC methods have been developed. One method utilized a C18 Zorbax Eclipse Plus column with a gradient elution of water and acetonitrile (B52724). scispace.com Another method for determining captan and its metabolite in fruits and juices also employed HPLC-MS/MS. rjpbr.com The stability of this compound during analysis is a critical consideration, and methods have been developed to ensure accurate quantification. rjpbr.comeurl-pesticides.eu The use of certified reference materials is important for accurate calibration and validation of HPLC methods. sigmaaldrich.com
HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Zorbax Eclipse Plus (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | Gradient of water and acetonitrile |
| Flow Rate | 0.8 mL/min |
| Detection | APCI-MS/MS (Negative Ion Mode) |
Data sourced from a study on LC/APCI-MS/MS methods. scispace.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for the identification and quantification of this compound (THPI), particularly in the context of analyzing its parent compound, the fungicide Captan. THPI is a primary metabolite and degradation product of Captan. nih.govekb.egrjsocmed.com The analysis often involves the simultaneous determination of THPI and its parent compound, or other related metabolites. ekb.eg
GC-MS methods have been developed for various matrices, including fruits, vegetables, milk, and wine. ekb.egnih.govoup.com Sample preparation is a critical step to ensure accurate quantification, often employing techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, which may be acidified to improve analyte stability. ekb.eg For complex matrices like milk, the procedure can involve protein precipitation, liquid-liquid partitioning, and solid-phase extraction (SPE) cleanup steps before GC-MS analysis. oup.com
In GC-MS analysis, the mass spectrometer detector offers high selectivity, which can minimize the need for extensive cleanup procedures in some applications, such as the analysis of wine. nih.gov The use of an ion trap mass spectrometer (ITMS) in full-scan electron impact (EI) mode has been successfully applied for the confirmation of THPI in whole milk extracts. oup.com For enhanced sensitivity and quantification, GC coupled with tandem mass spectrometry (GC-MS/MS) is often employed, allowing for low limits of quantification (LOQ), typically around 0.01 mg/kg in food matrices. ekb.egnih.gov
Despite its utility, GC-based methods can present challenges due to the thermal lability of related compounds like Captan, which can degrade in the GC inlet to form THPI, potentially leading to inaccurate results. lcms.cz To mitigate this, techniques such as on-cold injection have been developed to minimize degradation during analysis. ekb.eg
Key GC-MS Parameters and Findings for THPI Analysis:
| Parameter | Finding | Reference |
| Instrumentation | GC-ITMS, GC-MS/MS | nih.govoup.com |
| Ionization Mode | Electron Impact (EI), Chemical Ionization (CI) | nih.govoup.com |
| Sample Preparation | QuEChERS, Liquid-Liquid Partitioning, SPE | ekb.egoup.com |
| Limit of Quantification (LOQ) | Typically 0.01 mg/kg in food matrices | ekb.egnih.gov |
| Recoveries | 80-122% in strawberries and apples | ekb.eg |
| Key Metabolites Identified | THPI, 3- and 5-hydroxylated THPI, THPI-diol, THPI-epoxide | fao.org |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a robust and reliable alternative to GC-MS for the analysis of this compound (THPI) and its parent compound, Captan. lcms.cz This technique is particularly advantageous as it avoids the thermal degradation issues associated with GC analysis, where Captan can readily convert to THPI in the hot injector port. lcms.czresearchgate.net
LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of Captan and THPI in a variety of food matrices, including fruits, vegetables, cereals, and juices. rjsocmed.comresearchgate.netresearchgate.net These methods are crucial for accurate food safety assessments, as it is often necessary to quantify both the parent fungicide and its primary metabolite. rjsocmed.comresearchgate.net The optimized LC-MS/MS procedures typically utilize electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) and offer high selectivity and sensitivity. researchgate.netscispace.com
Sample preparation strategies are tailored to minimize the degradation of Captan and ensure accurate recovery of both analytes. These strategies include cryogenic comminution of samples, extraction with acidified solvents like ethyl acetate (B1210297) or acetonitrile, and dilution of the final extract with acidified water before injection. researchgate.net Lowering the pH and temperature during sample preparation and storage is critical for preserving Captan. rjsocmed.com
The performance of these methods is generally validated according to international guidelines, such as SANTE/11813/2017, with typical recoveries in the range of 70-120% and limits of quantification (LOQ) at or below 0.01 mg/kg. researchgate.net LC-MS/MS offers improved precision, with relative standard deviations (RSDs) often below 10%. researchgate.net The technique has also been applied to biomonitoring studies, with methods developed for quantifying THPI in human plasma and urine to assess exposure to Captan. scispace.comresearchgate.net
LC-MS/MS Method Performance for THPI Analysis:
| Matrix | Analytes | Ionization | LOQ | Recovery | Reference |
| Fruits & Vegetables | Captan, THPI, Folpet, Phthalimide (B116566), etc. | ESI | 0.01 mg/kg | 70-120% | researchgate.net |
| Cereals | Captan, THPI, Folpet, Phthalimide, etc. | ESI | 0.01 mg/kg | Satisfactory | researchgate.net |
| Fruit, Vegetable, Juice | Captan, THPI | HPLC-MS/MS | 0.01–50 mg/kg | Not specified | rjsocmed.com |
| Human Plasma | THPI | LC/APCI-MS/MS | 4.87 µg/L | ~90% | scispace.com |
| Human Urine | THPI | LC/APCI-MS/MS | 1.90 µg/L | ~90% | scispace.com |
Thermal Analysis Techniques
Differential Scanning Calorimetry (DSC) in Polymer Characterization
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. univr.itnumberanalytics.com It is widely used to characterize the thermal properties of polymers, including those incorporating the this compound moiety. chemmethod.comnasa.govfudan.edu.cn DSC can determine key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). numberanalytics.comsmithers.com
In the context of polymers derived from or containing this compound, DSC is employed to understand their thermal behavior and stability. For instance, in studies of polyimides, DSC has been used to investigate the effect of different end-caps, including tetrahydrophthalimide, on the properties of the resulting polymers. nasa.govnih.gov Research has shown that the rigidity of the imide structure influences the thermal characteristics of the polymer. nih.gov
One study reported that for a series of benzoxazine (B1645224) monomers with different imide end-caps, the monomer containing the tetrahydrophthalimide group (oHTI-a) exhibited an unexpectedly low melting temperature compared to others, which was attributed to the formation of a less stable crystalline structure. nih.gov Another investigation into polyimide adhesives noted that a system end-capped with this compound showed no evidence of crosslinking until a high temperature of 415 °C was reached, as observed by DSC. nasa.gov
DSC analysis is also integral to studying the thermal behavior of newly synthesized polymers. For example, N-substituted cis-1,3,4,6-tetrahydrophthalimide polymerized derivatives have been characterized using DSC to assess their thermal properties as potential bio-based materials. chemmethod.comresearchgate.net The DSC scans provide quantitative data on the heat absorbed or released during physical or chemical changes in the material. chemmethod.com
Typical DSC Application in Polymer Characterization:
| Property Measured | Information Gained | Relevance to Tetrahydrophthalimide Polymers |
| Glass Transition (Tg) | Temperature at which a polymer changes from a rigid, glassy state to a more flexible, rubbery state. smithers.com | Determines the upper service temperature and processing conditions. |
| Melting Point (Tm) | Temperature at which a crystalline polymer melts. | Characterizes the crystalline nature and processing temperature. |
| Crystallization (Tc) | Temperature at which a polymer crystallizes upon cooling from the melt. | Provides insight into the polymer's morphology and processing behavior. |
| Enthalpy of Transitions | Heat absorbed or released during melting or crystallization. | Relates to the degree of crystallinity. smithers.com |
| Curing/Crosslinking | Exothermic peaks indicating chemical reactions. | Used to study the cure behavior of thermosetting resins containing the imide structure. nasa.gov |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a thermal analysis method used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for assessing the thermal stability and decomposition profile of materials, including polymers derived from this compound. faa.govuclan.ac.uk
TGA provides critical data on the temperatures at which degradation begins (onset of decomposition) and the percentage of weight loss at different temperatures. This information is vital for determining the upper temperature limit for the application of a polymer and for understanding its degradation mechanism. faa.gov
In studies involving polyimides, TGA is often used in conjunction with other analytical techniques like Mass Spectrometry (MS) and Fourier Transform Infrared Spectroscopy (FTIR) to identify the volatile products released during decomposition. nasa.gov For example, TGA/MS/IR studies on polyimide model compounds end-capped with a derivative of tetrahydrophthalic anhydride (B1165640) revealed that weight loss was associated with imidization, hydrolysis, and subsequent aromatization processes. nasa.gov
Research on bio-based polymers derived from N-substituted cis-1,3,4,6-tetrahydrophthalimide has utilized TGA to evaluate their thermal stability. One study showed that a specific polymer derivative exhibited a 72% mass loss at 360 °C, while another showed a two-step degradation process with mass losses at 322 °C and 594 °C. chemmethod.com Such data allows for comparisons of thermal stability between different polymer structures. chemmethod.com The thermal stability of high-performance polyimide fibers has also been extensively studied using TGA, demonstrating their suitability for high-temperature applications. faa.gov
Illustrative TGA Data for Tetrahydrophthalimide-Based Polymers:
| Polymer System | Key TGA Finding | Significance | Reference |
| Polyimide Model Compound (3-hydroxy bisimide) | Weight loss at ~155 °C | Corresponds to imidization, hydrolysis, and loss of hexamethyldisiloxane. | nasa.gov |
| Polymer 7 (N-creatinyltetrahydrophthalimide derivative) | 72% mass loss at 360 °C | Indicates a specific decomposition temperature and extent of degradation. | chemmethod.com |
| Polymer 8 (N-creatinyltetrahydrophthalimide derivative) | Two-step mass loss: 49% at 322 °C and 47% at 594 °C | Suggests a more complex, multi-stage degradation mechanism. | chemmethod.com |
Applications and Advanced Materials Derived from 1,2,3,6 Tetrahydrophthalimide
Role as an Intermediate in Chemical Synthesis
1,2,3,6-Tetrahydrophthalimide is a key building block in the synthesis of numerous organic compounds. ottokemi.com Its production on a large scale has been noted, with production and importation in the United States exceeding one million pounds in the early 1990s. nih.gov
Pharmaceutical Compound Synthesis
This compound serves as a foundational element in the creation of various pharmaceutical agents. ottokemi.com The imide structure is a recognized pharmacophore, a molecular feature responsible for a drug's physiological or pharmacological action. chemmethod.com Its derivatives have been explored for a range of therapeutic applications.
Agrochemical and Pesticide Synthesis (e.g., Captafol, Captan)
A primary application of this compound is in the production of fungicides, most notably Captan (B1668291) and Captafol. nih.gov
Captan , a broad-spectrum fungicide, is synthesized through the reaction of this compound with trichloromethanesulfenyl chloride in the presence of a base like sodium hydroxide. nih.govgoogle.com Captan is known for its protective and curative action against a variety of fungal diseases affecting crops such as fruits, vegetables, and grains. google.com Due to its widespread use, Captan and its primary metabolite, this compound (THPI), are frequently monitored in food products. researchgate.netrjpbr.com The degradation of Captan to THPI is a key consideration in analytical and toxicological studies. tandfonline.comresearchgate.net
Captafol , another fungicide, is also prepared from this compound. The synthesis involves reacting it with 1,1,2,2-tetrachloroethylsulfenyl chloride. iarc.fr It has been used to control fungal diseases on a variety of plants and as a wood preservative. iarc.fr
The synthesis of the insecticide Tetramethrin also utilizes a derivative of this compound. N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide serves as a key intermediate in its production. google.com
Specialty Chemical Production
Beyond agrochemicals, this compound is a precursor in the synthesis of various specialty chemicals. It undergoes aza-Michael addition reactions with esters like fumaric and acrylic esters to produce N-substituted derivatives, which are valuable in further organic synthesis. mdpi.comresearchgate.net These reactions can be conducted under environmentally friendly, solvent-free conditions. mdpi.com
Polymeric Materials and Polymerization Studies
The unique structure of this compound also lends itself to the development of advanced polymeric materials.
Bio-Based Polymers Derived from N-Substituted Derivatives
Researchers have focused on creating bio-based polymers from N-substituted derivatives of cis-1,2,3,6-tetrahydrophthalimide (B155146). chemmethod.comresearchgate.net These efforts involve first preparing N-alkyl derivatives by reacting the tetrahydrophthalimide salt with various organic halides. chemmethod.comresearchgate.net These monomers can then be polymerized to create new bio-based materials. chemmethod.comresearchgate.net The resulting polymers exhibit a range of softening points, indicating their potential for various applications. researchgate.net
Ring-Opening Polymerizations
While direct ring-opening polymerization of this compound itself is not extensively detailed in the provided context, the broader class of cyclic imides is known to participate in such reactions. The development of new end caps (B75204) for polyimides, such as those derived from substituted 1,2,3,6-tetrahydrophthalic anhydrides, is an active area of research to improve the thermal-oxidative stability of high-performance polymers. nasa.gov
Incorporation as End Caps in Polyimides
This compound and its derivatives are utilized as end caps in the synthesis of high-performance polyimides to enhance their processing and performance characteristics. These end caps are typically derived from the corresponding 1,2,3,6-tetrahydrophthalic anhydrides. nasa.govnasa.gov The primary function of these end caps is to control the molecular weight of the polyimide oligomers and to provide reactive sites for cross-linking at elevated temperatures, which imparts a thermosetting nature to the polymer.
The process involves the reaction of a diamine, a dianhydride, and a 1,2,3,6-tetrahydrophthalic anhydride (B1165640) derivative as the end-capping agent. nasa.govacs.org During thermal curing, typically at temperatures around 200 °C, the monomers undergo imidization to form short-chain polyimide oligomers terminated with the tetrahydrophthalimide groups. nasa.gov At higher temperatures, generally above 300 °C, the double bond within the tetrahydrophthalimide ring becomes reactive, leading to cross-linking reactions. nasa.gov
Research has shown that the structure of the tetrahydrophthalimide end cap can significantly influence the properties of the resulting polyimide. For instance, substituting the tetrahydrophthalic anhydride end cap can lower the cross-linking temperature from over 415 °C to a more manageable range of 280 to 350 °C. techbriefs.com This modification allows for more desirable processing conditions while maintaining stability during the initial imidization step. techbriefs.com
One of the key advantages of using these end caps is the potential for improved thermo-oxidative stability of the polyimides. nasa.gov The degradation of traditional nadic end caps can proceed through two main pathways, with one leading to significant weight loss and the other to more stable aromatic structures. techbriefs.com By designing this compound-based end caps that favor the latter degradation pathway, it is possible to enhance the long-term thermal stability of the polymer, allowing for higher use temperatures and longer service lifetimes. techbriefs.com However, a challenge with some this compound end-capped polyimides is their tendency to be frangible, or brittle. nasa.govresearchgate.net
Studies have explored various substituted 1,2,3,6-tetrahydrophthalic anhydride end caps, including 3-phenyl, 3-methoxy, and 3,6-diphenyl analogs, to fine-tune the properties of the final polyimide. nasa.govacs.org The thermolysis of the corresponding bisimides has been shown to involve a competition between cross-linking and aromatization, with the latter being an oxidative process. nasa.govresearchgate.net Controlling this competition is crucial for optimizing the final properties of the polyimide.
Swelling Behavior of this compound-Based Polymers
The swelling behavior of polymers derived from this compound is a critical property, particularly for applications in areas such as hydrogels and drug delivery systems. Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. westernsydney.edu.au The extent of swelling is governed by several factors, including the chemical nature of the polymer chains, the cross-linking density, and the properties of the swelling medium like pH and ionic strength. westernsydney.edu.autripod.com
In the context of this compound-based polymers, the swelling characteristics can be tailored by modifying the polymer structure. For instance, N-substituted cis-1,3,4,6-tetrahydrophthalimide derivatives have been used to prepare bio-based polymers. chemmethod.com The dynamic swelling behavior of these polymers can be investigated by immersing them in a suitable solvent, such as THF, at a specific pH and temperature. chemmethod.com
One study investigated the swelling of a polymer derived from N-substituted cis-1,3,4,6-tetrahydrophthalimide in a solution with a pH of 7. chemmethod.com The swelling percentage (S%) was calculated using the formula:
S% = [(M₁ - M₀) / M₀] * 100
Where M₀ is the initial mass of the dry polymer and M₁ is the mass of the swollen polymer at a given time. chemmethod.com In this particular study, a swelling percentage of 109% was observed within 24 hours. chemmethod.com
The cross-linking mechanism plays a vital role in the swelling and degradation of hydrogels. For example, hydrogels formed using the Diels-Alder reaction, a reaction related to the synthesis of the tetrahydrophthalimide ring system, have been studied for their swelling properties. psu.edu The gelation time, shear modulus, and degradation of these hydrogels are influenced by the concentration and molecular weight of the polymer precursors. psu.edu The mesh size of the hydrogel network, which is a determinant of its swelling capacity and its suitability for applications like controlled release of therapeutics, can also be controlled. psu.eduresearchgate.net
Biological Activity and Pharmacological Potential of Derivatives
Derivatives of this compound have garnered significant interest in the field of medicinal chemistry due to their wide range of biological activities. The phthalimide (B116566) scaffold itself is a versatile pharmacophore, and modifications to the tetrahydrophthalimide core have led to the discovery of compounds with potent pharmacological properties. chemmethod.comucl.ac.uk
Antitumor Properties of Phthalimide Derivatives
A variety of phthalimide derivatives have been synthesized and evaluated for their antitumor activity against numerous cancer cell lines. chemmethod.comucl.ac.ukresearchgate.net These compounds have shown promise as potential anticancer agents, with some exhibiting significant antiproliferative effects.
For instance, certain phthalimide-thiazole conjugates have demonstrated potent activity against human breast tumor cells (MDA-MB-468 and MCF-7), with IC₅₀ values in the low micromolar range. ucl.ac.uk Similarly, other phthalimide derivatives have shown notable activity against HeLa (cervical cancer) and human leukemia cell lines (K562 and HL-60), with the most potent compounds having IC₅₀ values of 1.0 µM. ucl.ac.uk
The mechanism of action of these antitumor agents can vary. Some phthalimide derivatives have been found to exhibit antiangiogenic effects, inhibiting the growth of new blood vessels that tumors need to grow. ucl.ac.uk In an in vivo murine model, novel phthalimide derivatives demonstrated strong antiangiogenic activity. ucl.ac.uk
Furthermore, condensation products of 9-amino acridine (B1665455) derivatives with cis-1,2,3,6-tetrahydrophthalimide have been synthesized and screened for their in vitro anticancer activity against a panel of human cancer cell lines, including breast (T47D), lung (NCl H-522), colon (HCT-15), ovary (PA-1), and liver (Hep G2). researchgate.net Some of these compounds exhibited good anticancer activity with IC₅₀ values in the low micromolar range. researchgate.net
It is worth noting that the tetrahydrophthalimide scaffold has also been incorporated into the design of inhibitors for enzymes crucial to viral replication, such as HIV-1 reverse transcriptase, which can be relevant in the context of cancers with viral etiologies. d-nb.infonih.gov
Below is a table summarizing the in vitro anticancer activity of selected phthalimide derivatives against various human cancer cell lines.
| Derivative Type | Cancer Cell Line | IC₅₀ (µM) |
| Phthalimide-thiazole conjugate | MDA-MB-468 | 0.6-2.6 |
| Phthalimide-thiazole conjugate | MCF-7 | 0.2-1.7 |
| Phthalimide derivative | HeLa | 1.0 |
| Phthalimide derivative | K562 | 1.0 - 2.0 |
| 9-Amino acridine-tetrahydrophthalimide | Breast (T47D) | 5.4 |
| 9-Amino acridine-tetrahydrophthalimide | Lung (NCl H-522) | 4.2 |
| 9-Amino acridine-tetrahydrophthalimide | Liver (Hep G2) | 4.5 |
| 9-Amino acridine-tetrahydrophthalimide | Colon (HCT-15) | 2.4 |
Antifungal and Antibacterial Properties
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting both antifungal and antibacterial activities. chemmethod.combiolifejournals.com The well-known commercial fungicide Captan, which is N-(trichloromethyl-thio)tetrahydrophthalimide, highlights the inherent antifungal properties of this chemical family. biolifejournals.com
Studies have shown that various N-substituted phthalimides possess good antibacterial efficacy. biolifejournals.com For example, N-alkyl and N-acyl phthalimides have been tested against several bacterial species. biolifejournals.com In one study, butyl phthalimide was found to have the highest antibacterial potency among a series of alkyl derivatives against Bacillus japonicum. biolifejournals.com
The antibacterial activity of these compounds is often evaluated using methods like the disc diffusion assay, where the zone of inhibition around a compound-impregnated disc indicates its efficacy against a particular bacterium. chemmethod.com Some synthesized this compound derivatives have been tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. chemmethod.comresearchgate.net
In terms of antifungal activity, while some simple N-substituted phthalimides show limited potency, the parent phthalimide structure is a known potent fungicide. biolifejournals.com Novel phthalimide-chalcone conjugates have been developed that exhibit significant antifungal effects against Candida albicans and Aspergillus niger. ucl.ac.uk The zone of inhibition for these compounds at a concentration of 100 µg/mL reached up to 22.0 mm and 24.0 mm, respectively. ucl.ac.uk
Furthermore, N-butylphthalimide (NBP) has been identified as a potent derivative against various Candida species, with a minimum inhibitory concentration (MIC) of 100 µg/ml. nih.gov NBP also effectively inhibited biofilm formation in both fluconazole-resistant and sensitive strains of Candida albicans and Candida parapsilosis. nih.gov
The table below presents the antimicrobial activity of selected phthalimide derivatives.
| Derivative Type | Microorganism | Activity Metric | Result |
| Phthalimide-chalcone conjugate | Escherichia coli | Zone of Inhibition (mm) | 10.0 - 18.0 |
| Phthalimide-chalcone conjugate | Staphylococcus aureus | Zone of Inhibition (mm) | 10.0 - 23.0 |
| Phthalimide-chalcone conjugate | Candida albicans | Zone of Inhibition (mm) | 12.0 - 22.0 |
| Phthalimide-chalcone conjugate | Aspergillus niger | Zone of Inhibition (mm) | 18.0 - 24.0 |
| N-butylphthalimide | Candida species | MIC (µg/ml) | 100 |
Anxiolytic and Analgesic Properties
The therapeutic potential of this compound derivatives extends to the central nervous system, with studies indicating possible anxiolytic (anti-anxiety) and analgesic (pain-relieving) effects. chemmethod.comresearchgate.net The isoindole scaffold, which is the core structure of phthalimides, is found in compounds with a wide range of biological activities, including anxiolytic and sedative properties. researchgate.net
Research into the analgesic properties of these compounds has shown promising results. A study involving the synthesis of twenty new tetrahydrophthalimides and related compounds evaluated their antinociceptive (pain-blocking) action using the writhing test in mice. researchgate.net This test induces a pain response, and the reduction in writhing behavior indicates analgesic activity. Several of the tested compounds demonstrated significant antinociceptive effects, with some being more active than the reference drugs, acetylsalicylic acid and paracetamol. researchgate.net
One particularly potent compound, 2-benzyl-5-morpholin-4-yl-hexahydroisoindole-1,3-dione, was found to be approximately five times more potent than the reference drugs in the writhing test. researchgate.net It was also effective when administered orally and showed efficacy against the inflammatory pain response in the formalin test, suggesting its potential as a model for developing new analgesic agents. researchgate.net The mechanism of action for this compound appears to be independent of the opioid system. researchgate.net
While the anxiolytic properties of this compound derivatives are mentioned in the broader context of the biological activities of phthalimides, detailed studies focusing specifically on this aspect for this particular subclass are less common in the provided search results. chemmethod.comresearchgate.net However, the known anxiolytic effects of related isoindole derivatives suggest that this is a viable area for future research. researchgate.net
The table below summarizes the analgesic activity of a selected tetrahydrophthalimide derivative.
| Compound | Test Model | Result |
| 2-benzyl-5-morpholin-4-yl-hexahydroisoindole-1,3-dione | Acetic acid-induced writhing test | ~5-fold more potent than acetylsalicylic acid and paracetamol |
| 2-benzyl-5-morpholin-4-yl-hexahydroisoindole-1,3-dione | Formalin test (inflammatory phase) | Significant reduction in pain response |
Anticonvulsant Activity
Derivatives of this compound have been investigated for their potential as anticonvulsant agents, a property shared by other cyclic imides like succinimides. ucl.ac.ukresearchgate.net The phthalimide scaffold is a key structural feature in several compounds with known anticonvulsant effects. ucl.ac.uk
Research has shown that novel phthalimide derivatives can exhibit potent anticonvulsant activity in preclinical models of seizures. ucl.ac.uk For example, in a study using the pentylenetetrazole (PTZ)-induced seizure model, certain phthalimide derivatives demonstrated significant increases in seizure latency time, comparable to the effects of established drugs like diazepam and thalidomide (B1683933). ucl.ac.uk One compound, in particular, exhibited a latency time of 780.8 seconds. ucl.ac.uk
The anticonvulsant activity of these compounds is often evaluated using both the PTZ-induced seizure test and the maximal electroshock (MES)-induced seizure test. rsc.org In one study of acridone (B373769) derivatives, which can be conceptually related to the fused ring system of phthalimides, compounds showed potent anticonvulsant activity in both tests, with ED₅₀ values in the low milligram per kilogram range. rsc.org For instance, some derivatives had ED₅₀ values as low as 2.08 mg/kg in the PTZ test and 2.24 mg/kg in the MES test. rsc.org
The structural modifications of the phthalimide core play a crucial role in determining the anticonvulsant potency. The synthesis of N,N-phthaloyl derivatives of various amino acids has also been explored as a strategy to develop new anticonvulsant agents. jmchemsci.com
The table below presents the anticonvulsant activity of selected phthalimide and related derivatives.
| Derivative Type | Seizure Model | Activity Metric | Result |
| Phthalimide derivative | PTZ-induced | Latency Time (s) | 654.8 - 780.8 |
| Acridone-oxadiazole derivative | PTZ-induced | ED₅₀ (mg/kg) | 2.08 - 18.93 |
| Acridone derivative | MES-induced | ED₅₀ (mg/kg) | 2.24 - 8.71 |
HIV-1 Reverse Transcriptase Inhibition
Research into the therapeutic potential of this compound has included its evaluation as a scaffold for developing inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the HIV-1 virus. jmchemsci.comnih.goveijppr.com
In one study, a series of sixteen 2-(1,3-dioxo-3a,4-dihydro-1H-isoindol-2(3H,7H,7aH)-yl)-N-(substitutedphenyl) acetamide (B32628) analogs were synthesized and evaluated for their ability to inhibit HIV-1 RT. nih.gov The findings indicated that six of these compounds exhibited weak inhibitory activity at a concentration of 20 μM. nih.gov Specifically, compound 4a , which features an unsubstituted phenyl ring, demonstrated a 25% inhibition of HIV-1 RT at the tested concentration. jmchemsci.com Another study also reported weak to moderate in vitro inhibitory activities for several tetrahydrophthalimide derivatives against HIV-1 RT. jmchemsci.com
Conversely, a different series of compounds, 3-(1, 3-dioxo-hexahydro-2H-isoindol- 2-yl)-N-phenyl- propanamides, were synthesized from this compound and tested for their inhibitory activity against HIV-1 integrase (IN), another viral enzyme. jmchemsci.com However, none of these compounds showed significant inhibition of either the 3'-processing or strand transfer functions of the enzyme at a concentration of 100 μg/mL. jmchemsci.com
These studies highlight the ongoing exploration of the tetrahydrophthalimide scaffold in the design of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). jmchemsci.comnih.gov
Table 1: HIV-1 Reverse Transcriptase Inhibition by Tetrahydrophthalimide Derivatives
| Compound Series | Target Enzyme | Finding |
| 2-(1,3-dioxo-3a,4-dihydro-1H-isoindol-2(3H,7H,7aH)-yl)-N-(substitutedphenyl) acetamides | HIV-1 Reverse Transcriptase | Weak to moderate inhibitory activity observed for some derivatives at 20 μM. jmchemsci.comnih.gov |
| 3-(1, 3-dioxo-hexahydro-2H-isoindol- 2-yl)-N-phenyl- propanamides | HIV-1 Integrase | No significant inhibitory activity at 100 μg/mL. jmchemsci.com |
Antinociceptive Effects of Tetrahydrophthalimide Derivatives
The potential of tetrahydrophthalimide derivatives as pain-relieving agents has been investigated. nih.govresearchgate.netgrafiati.comresearchgate.net A study involving twenty compounds derived from the reaction of cis-1,2,3,6-tetrahydrophthalic anhydride with various amines demonstrated promising antinociceptive (pain-reducing) effects in mice. nih.govresearchgate.netgrafiati.comresearchgate.net
The compounds were initially screened using the writhing test at a dose of 10 mg/kg administered intraperitoneally. nih.govresearchgate.netresearchgate.net Several of these derivatives showed greater activity than the reference drugs, acetylsalicylic acid and paracetamol. nih.govresearchgate.net
The most potent compound identified was 2-benzyl-5-morpholin-4-yl-hexahydroisoindole-1,3-dione (compound 19) . nih.govresearchgate.net This compound was found to be approximately five times more potent than the reference drugs in the writhing test and was also effective when administered orally. nih.govresearchgate.net Further studies on compound 19 in formalin, capsaicin, and glutamate-induced pain models suggested it possesses an interesting antinociceptive profile that does not involve the opioid system. nih.govresearchgate.net
Table 2: Antinociceptive Activity of Tetrahydrophthalimide Derivatives
| Compound | Test Model | Key Finding |
| 2-benzyl-5-morpholin-4-yl-hexahydroisoindole-1,3-dione (19) | Writhing test (mice) | ~5-fold more potent than acetylsalicylic acid and paracetamol. nih.govresearchgate.net |
| 2-benzyl-5-morpholin-4-yl-hexahydroisoindole-1,3-dione (19) | Formalin test (mice) | Effective against the inflammatory pain response. nih.govresearchgate.net |
Agrochemical Applications Beyond Fungicides
Herbicidal Activity of Tetrahydrophthalimide Compounds
The this compound structure is a key component in the development of certain herbicides. oup.comtandfonline.com Research into the structure-activity relationship of cyclic imide herbicides has shown that specific molecular features are essential for high herbicidal activity. oup.comtandfonline.com These include a lipophilic tetramethylene moiety and an N-(p-substituted)phenyl group. oup.comtandfonline.com
One notable example is the herbicide N-(p-chlorophenyl)-3,4,5,6-tetrahydrophthalimide (MK-616) . oup.comtandfonline.com Studies on a series of sixty N-substituted phenyl-3,4,5,6-tetrahydrophthalimides and related compounds have been conducted to optimize their herbicidal properties. oup.comtandfonline.com
More recent research has focused on developing novel protoporphyrinogen (B1215707) oxidase (PPO) inhibitors by incorporating the tetrahydrophthalimide structure. acs.orgacs.org For instance, a series of diphenyl ether derivatives containing tetrahydrophthalimide were designed and synthesized. acs.org One compound, 6c , exhibited PPO inhibitory activity seven times higher than the commercial herbicide Oxyfluorfen against maize PPO. acs.org
In another study, novel tetrahydrophthalimide derivatives containing oxadiazole or thiadiazole moieties were synthesized and evaluated as PPO inhibitors. acs.org Compounds B11 and B20 showed significantly better inhibitory activity against Nicotiana tobacco PPO than the reference compound flumiclorac-pentyl. acs.org Compound B11, in particular, demonstrated potent herbicidal activity against several broadleaf weeds at low application rates. acs.org Furthermore, novel sulfonylurea herbicides have been developed by introducing a tetrahydrophthalimide substructure, with some compounds showing good herbicidal activities. hep.com.cn
Table 3: Herbicidal Activity of Tetrahydrophthalimide Derivatives
| Compound/Series | Target/Mechanism | Key Finding |
| N-(p-chlorophenyl)-3,4,5,6-tetrahydrophthalimide (MK-616) | General Herbicide | A key example in structure-activity relationship studies. oup.comtandfonline.com |
| Diphenyl ether derivatives with tetrahydrophthalimide | PPO Inhibition | Compound 6c showed 7x higher activity than Oxyfluorfen on maize PPO. acs.org |
| Tetrahydrophthalimide with oxadiazole/thiadiazole | PPO Inhibition | Compound B11 showed potent activity against broadleaf weeds. acs.org |
| Sulfonylureas with tetrahydrophthalimide | General Herbicide | Compound II-8 showed 100% inhibition against Echinochloa crusgalli. hep.com.cn |
Environmental and Toxicological Research
Metabolite of Fungicides (e.g., Captan, Tetramethrin)
This compound (THPI) is a significant metabolite of several widely used pesticides, most notably the fungicide Captan and the pyrethroid insecticide Tetramethrin . researchgate.netrjsocmed.comindustrialchemicals.gov.auorst.edu Captan is known to be hydrolytically unstable and rapidly degrades to THPI. researchgate.netrjsocmed.com
In rats, following oral administration of Captan, THPI is a major metabolite found in both urine and feces. fao.org Other metabolites identified include hydroxylated forms of THPI, such as 3-hydroxy-1,2,3,6-tetrahydrophthalimide (3-OH-THPI). industrialchemicals.gov.aufao.org The metabolism of Captan in livestock, such as lactating goats, also results in the formation of THPI. fao.org
Similarly, THPI is a key intermediate in the degradation of Tetramethrin. researchgate.net Studies have shown that N-hydroxymethyl-3,4,5,6-tetrahydrophthalimide is an important secondary metabolite of Tetramethrin, which is then converted to THPI. researchgate.net
Biomonitoring of Exposure to Pesticides
Due to its status as a primary metabolite, THPI serves as a crucial biomarker for assessing human exposure to pesticides like Captan. orst.edumdpi.comnih.gov Biomonitoring studies utilize the measurement of THPI in biological samples, typically urine, to quantify exposure levels in occupational and general populations. orst.edunih.govnih.gov
For example, urine samples from fruit growers who had sprayed Captan showed detectable levels of THPI, whereas it was not detected in non-exposed individuals. nih.gov This makes THPI a reliable indicator of recent exposure. nih.gov Wastewater-based epidemiology has also been proposed as a tool to assess community-wide exposure to Captan by measuring THPI concentrations in untreated wastewater. mdpi.com
It is important to note that the presence of pre-formed THPI in produce treated with Captan can potentially confound dietary exposure assessments. acs.org Studies have found that THPI can be present in fruits and vegetables, and its ingestion could lead to urinary excretion, which might be misinterpreted as direct human metabolism of the parent pesticide. acs.org
Degradation in Biological Systems and Food Products
This compound (THPI) is primarily known as the main and rapidly formed metabolite of the fungicide captan. apvma.gov.aufao.org Captan is hydrolytically unstable and its degradation to THPI occurs in various environments, including soil, water, and biological systems, as well as in food products during processing and storage. apvma.gov.aueurl-pesticides.eu The rate of this transformation is significantly influenced by factors such as pH and temperature, with degradation being accelerated by higher pH and temperatures. eurl-pesticides.eu
In environmental systems, the degradation pathway of captan begins with the cleavage of the trichloromethylthio group to form THPI. apvma.gov.auepa.gov This initial step is followed by further microbial and hydrolytic breakdown.
In Soil: Under aerobic conditions, captan degrades rapidly, with half-lives reported to be as short as one day. apvma.gov.au The primary metabolites formed are THPI and cis-tetrahydrophthalmic acid (THPAM). apvma.gov.au THPI itself is not persistent and undergoes further degradation with reported half-lives ranging from 5 to 20 days. apvma.gov.au Minor metabolites identified in aerobic soil include THPI-Epoxide, 5,6-dihydroxyhexahydrophthalimide, and tetrahydrophthalic acid (THPAI). apvma.gov.au The ultimate degradation product is carbon dioxide. apvma.gov.au Under anaerobic conditions, while the initial breakdown to THPI is also rapid, subsequent degradation pathways differ, leading to the accumulation of metabolites like THPAI. apvma.gov.au
In Aquatic Systems: Captan degrades quickly in water, primarily through hydrolysis, with half-lives of approximately 5 hours at a neutral pH of 7 and as low as 8 minutes at a pH of 9. apvma.gov.au THPI is the initial product, which is then further mineralized by microbial action. apvma.gov.au
In Microorganisms: Specific bacterial strains have demonstrated the ability to metabolize this compound. A strain of Bacillus circulans was found to utilize captan as its sole carbon source by first hydrolyzing it to THPI and then further degrading it to o-phthalic acid through the protocatechuate pathway. researchgate.net Similarly, the green microalga Scenedesmus obliquus can efficiently degrade captan into THPI and phthalic acid. researchgate.net
In Animals: Metabolism studies in rats have shown that orally administered captan is metabolized to THPI. fao.orgepa.gov THPI is further processed in the body, with major identified metabolites in excreta being hydroxylated derivatives such as 3-hydroxy-1,2,3,6-tetrahydrophthalimide (3-OH-THPI) and 5-hydroxy-1,2,3,6-tetrahydrophthalimide (5-OH-THPI), as well as THPAM. fao.org
In Food Products: The degradation of captan to THPI is a significant consideration in food safety analysis. fao.org The stability of captan is highly dependent on the food matrix; for instance, degradation is much faster in non-acidic cucumber homogenates compared to acidic apple homogenates. eurl-pesticides.eu This instability necessitates that regulatory analysis often quantifies captan residues together with its metabolite, THPI. fao.org
The following table summarizes the key degradation products of captan and THPI in various systems.
Table 1: Key Degradation Products of Captan and this compound in Various Systems
| System | Precursor | Major Metabolites/Degradation Products | Reference |
|---|---|---|---|
| Aerobic Soil | Captan | This compound (THPI), cis-Tetrahydrophthalmic acid (THPAM) | apvma.gov.au |
| THPI | THPI-Epoxide, 5,6-Dihydroxyhexahydrophthalimide, Tetrahydrophthalic acid (THPAI), CO₂ | apvma.gov.au | |
| Anaerobic Soil | Captan | THPI, THPAM, Tetrahydrophthalic acid (THPAI) (accumulates) | apvma.gov.au |
| Aquatic Systems | Captan | THPI (via hydrolysis), further microbial mineralization | apvma.gov.au |
| Bacteria (B. circulans) | Captan | THPI | researchgate.net |
| THPI | cis-1,2,3,6-Tetrahydrophthalamidic acid, o-Phthalic acid | researchgate.net | |
| Rats | Captan | THPI, 3-OH-THPI, 5-OH-THPI, 6-Carbamoyl-3-cyclohexene-1-carboxylic acid (THPAM) | fao.org |
| Food Products | Captan | THPI | eurl-pesticides.eu |
Computational Toxicology and Bioavailability Predictions
Computational methods are increasingly used to predict the toxicological and pharmacokinetic properties of chemicals, providing valuable information for risk assessment where experimental data may be limited. nih.govmdpi.com For this compound, both predictive models and toxicokinetic studies have been employed to understand its potential biological effects and fate in the human body.
The U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard is a significant resource that aggregates experimental and predicted data, including hazard information from the ToxValDB database. epa.govechemportal.orgfigshare.com The dashboard contains data for this compound (identified by DTXSID8026513), covering physicochemical properties, environmental fate, and various toxicity endpoints. epa.govepa.gov This includes data from in silico models that predict hazard classifications and potential health effects. figshare.com Some research has indicated that THPI may exhibit higher acute oral toxicity than its parent compound, captan. researchgate.netresearchgate.net
A key application of computational modeling has been in the development of a multi-compartment toxicokinetic (TK) model for captan and its biomarker, THPI, in humans. nih.gov This model simulates the absorption, distribution, metabolism, and excretion (ADME) of the compound following oral and dermal exposure. The model was validated using data from human volunteers and provides critical parameters for assessing bioavailability and internal exposure. nih.gov
Key findings from the human toxicokinetic model include:
Oral Bioavailability: Following oral administration, only a small fraction of the THPI formed in the gastrointestinal tract is absorbed into the bloodstream (approximately 8.6%). nih.gov The model predicts that about 3.6% of an oral dose of captan is ultimately recovered in the urine as THPI. nih.gov
Dermal Absorption: Dermal absorption of captan is very low, with an estimated absorption fraction of just 0.09%. nih.gov Consequently, the amount of THPI excreted in urine after dermal exposure is minimal, at around 0.02% of the applied dose. nih.gov
Elimination Half-Life: The model calculated a mean elimination half-life for THPI of 13.4 hours after oral exposure. nih.gov For dermal exposure, the elimination half-life was longer, at 21.3 hours, a value largely governed by the slow rate of dermal absorption. nih.gov
The following table presents key toxicokinetic parameters for THPI in humans as determined by the computational model.
Table 2: Predicted Human Toxicokinetic Parameters for this compound (THPI)
| Parameter | Route of Exposure | Value | Reference |
|---|---|---|---|
| Elimination Half-Life | Oral | 13.4 hours | nih.gov |
| Dermal | 21.3 hours | nih.gov | |
| Fraction of Dose Recovered as THPI in Urine | Oral | 3.6% | nih.gov |
| Dermal | 0.02% | nih.gov | |
| Systemic Bioavailability of Formed THPI | Oral | 8.6% (of THPI formed in GI tract) | nih.gov |
| Dermal Absorption Fraction (of Captan) | Dermal | 0.09% | nih.gov |
| Blood Clearance Rate | Oral | 0.18 ± 0.03 ml/h | nih.govresearchgate.net |
| Dermal | 0.24 ± 0.6 ml/h | nih.govresearchgate.net | |
| Volume of Distribution | Oral | 3.5 ± 0.6 L | nih.govresearchgate.net |
Computational Chemistry and Theoretical Studies
Molecular Operating Environment (MOE) Computations
The Molecular Operating Environment (MOE) is a powerful software suite used for a variety of computational chemistry tasks. researchgate.netchemcomp.com In the context of 1,2,3,6-tetrahydrophthalimide and its derivatives, MOE has been employed for in silico analysis, including molecular docking studies. researchgate.netacs.org For instance, novel this compound derivatives have been generated and their configurations validated using elemental and spectral analyses, with MOE 2014.09 used for their computational evaluation. researchgate.netresearchgate.net These computations help in understanding the interactions between the synthesized compounds and their biological targets. acs.org
Molecular Docking Studies for Biological Activity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ucj.org.uamdpi.com This method is extensively used to predict the biological activity of compounds by studying their interaction with the active sites of proteins or enzymes.
Several studies have utilized molecular docking to investigate the potential of this compound derivatives as therapeutic agents. For example, docking studies have been performed to explore their efficacy as antibacterial agents by examining their binding to penicillin-binding proteins (PBP2a and PBP3) in Staphylococcus aureus and E. coli. acs.orgresearchgate.net The binding energies for a series of this compound derivatives docked to the allosteric site of Staphylococcus PBP2a ranged from -5.46 to -8.30 kcal/mol, indicating a satisfactory fit. acs.org
In another study, this compound derivatives were designed as potential inhibitors of HIV-1 reverse transcriptase. d-nb.info The synthesized compounds were docked into the non-nucleoside inhibitor binding pocket (NNIBP) of the enzyme to predict their binding modes and free energies. d-nb.info Similarly, docking studies have been employed to design and evaluate aminoacetylenic tetrahydrophthalimide analogues as novel cyclooxygenase (COX) inhibitors. researchgate.net
The following table summarizes the results of a molecular docking study of some this compound derivatives against penicillin-binding proteins.
| Compound | Binding Energy (PBP2a) (kcal/mol) |
| Derivative 1 | -8.30 |
| Derivative 2 | -7.50 |
| Derivative 3 | -6.80 |
| Derivative 4 | -5.46 |
| This table is based on data reported in a study on new cyclic imides and quinazoline-2,5-diones as antibacterial agents. acs.org |
Pharmacophore Modeling for Drug Design
Pharmacophore modeling is a crucial aspect of computational drug design, focusing on identifying the essential structural features of a molecule required for its biological activity. nih.gov This approach has been applied to the design of novel drugs based on the this compound scaffold. d-nb.info
In one study, a pharmacophoric model was developed for non-nucleoside reverse transcriptase inhibitors (NNRTIs). d-nb.info The this compound moiety was selected as one of the hydrophobic "wings" in a butterfly-shaped pharmacophore, with an acetamide (B32628) group as the hydrophilic body and substituted aromatic amines as the other hydrophobic wing. d-nb.info This model guided the synthesis of new analogs, although a direct correlation between the molecular modeling and in vitro activity was not observed in this particular case. d-nb.info The use of pharmacophore modeling in conjunction with molecular docking can enhance virtual screening efforts to identify promising new drug candidates. nih.gov
Prediction of pKa Values
The pKa value, which indicates the acidity of a compound, is a critical parameter in drug design and development as it influences the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. Computational methods are often used to predict the pKa of novel compounds. researchgate.net
For this compound, a predicted pKa value of 10.52 has been reported, classifying it as slightly acidic. eurl-pesticides.eueurl-pesticides.eu This prediction is often carried out using semi-empirical methods like PM6 in combination with continuum solvation models such as SMD or COSMO. researchgate.net The accuracy of these predictions can depend on the chosen reference molecules and computational methodology. researchgate.net
| Parameter | Value | Source |
| pKa | 10.52 | eurl-pesticides.eueurl-pesticides.eu |
| This table presents the predicted pKa value for this compound. |
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the reactivity of molecules by solving the Schrödinger equation for electron motion, often using approximations like density functional theory (DFT). scienceopen.comrsc.org These calculations provide insights into a molecule's potential energy surface, which helps in understanding and predicting chemical reactions. scienceopen.comnih.gov
For this compound and related structures, quantum chemical calculations can be employed to understand reaction mechanisms. rsc.orgresearchgate.net For instance, DFT has been used to analyze the aza-Michael addition of this compound. researchgate.net Such calculations are valuable for developing new synthetic methodologies by predicting unknown reactions and designing novel catalysts. nih.govrsc.org
Conformational Analysis and Steric Effects
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, the six-membered cyclohexene (B86901) ring adopts a half-chair conformation.
Restricted rotation around the N–C bond connecting the imide group to the cyclohexene ring can lead to conformational isomerism. Two distinct conformers have been identified:
Conformer A: The carbonyl oxygen atoms are in a synperiplanar arrangement, stabilized by an intramolecular C–H···O hydrogen bond.
Conformer B: The carbonyl groups are in an antiperiplanar orientation, which minimizes steric hindrance.
X-ray crystallography has shown that the imide group is nearly planar. The steric effects arising from the specific conformation of the molecule can influence its reactivity and biological activity. researchgate.net
Q & A
Basic: What are the common synthetic routes for preparing 1,2,3,6-Tetrahydrophthalimide?
Methodological Answer:
this compound is typically synthesized via catalytic hydrogenation of phthalimide derivatives or through cyclization reactions. A notable method involves the aza-Michael addition under solvent-free conditions using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base. For example, in solvent-free reactions with TBAB and DABCO, yields up to 85% are achieved . Key considerations:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are less effective compared to solvent-free systems.
- Base optimization : DABCO outperforms Na₂CO₃ or pyridine due to its strong nucleophilicity.
- Reaction time : 24 hours is standard for complete conversion.
Basic: How can researchers characterize this compound?
Methodological Answer:
Characterization involves a combination of spectroscopic, chromatographic, and thermal techniques :
- NMR spectroscopy : Confirm structure via H and C NMR signals for the cyclohexene ring and imide carbonyl groups.
- HPLC/MS : Monitor purity and detect degradation products (e.g., phthalimide derivatives) using reverse-phase C18 columns with methanol/water gradients.
- Melting point analysis : The compound melts at 132–140°C , with variations indicating impurities .
- Thermogravimetric analysis (TGA) : Assess thermal stability, as decomposition begins at 165°C (flash point) .
Advanced: How can reaction conditions be optimized for high-yield synthesis of derivatives?
Methodological Answer:
Optimization requires systematic screening of variables:
- Design of Experiments (DoE) : Use factorial designs to test solvent/base combinations. For example, TBAB with DABCO in solvent-free conditions yields 85% , while acetone with Na₂CO₃ yields 0% .
- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps.
- Green chemistry metrics : Solvent-free systems reduce waste and improve atom economy.
- Statistical validation : Apply ANOVA to confirm the significance of variables like base strength and solvent polarity.
Advanced: How can degradation products of this compound be analyzed in environmental samples?
Methodological Answer:
The compound is a degradation product of pesticides like captan . Analytical workflows include:
- GC×GC-ToFMS : A two-dimensional gas chromatography method with time-of-flight mass spectrometry detects trace levels (LOD < 0.1 µg/L). Characteristic ions (e.g., m/z 79 for this compound) differentiate it from parent compounds .
- Degradation studies : Incubate captan in water/soil matrices under UV light, then quantify degradation using calibration curves (R² > 0.99).
- Validation : Follow EURACHEM guidelines for reproducibility (RSD < 15%) and recovery (70–120%) .
Advanced: What strategies are used to evaluate the biological activity of this compound derivatives?
Methodological Answer:
Derivatives like N-(2-hydroxyethyl)-tetrahydrophthalimide exhibit anti-inflammatory activity via PPAR-α receptor modulation. Key assays:
- In vitro receptor binding : Use radiolabeled ligands (e.g., H-anandamide) to measure affinity to PPAR-α or GPR55 receptors .
- Cytokine profiling : Treat macrophage cells (e.g., RAW 264.7) with derivatives and quantify TNF-α/IL-6 via ELISA.
- Oxidative stress assays : Measure lipid peroxidation (MDA levels) and antioxidant enzyme activity (SOD, CAT) in neuronal cells .
Advanced: How is the thermal stability of this compound assessed for safe handling?
Methodological Answer:
Thermal decomposition studies are critical for safety protocols:
- Pyrolysis-GC/MS : Heat the compound to 300°C in inert/O₂-rich environments. Major decomposition products include CO , CO₂ , and toxic nitriles .
- DSC/TGA : Determine decomposition onset temperature (TGA: ~165°C) and enthalpy changes (DSC).
- Mitigation strategies : Store at <30°C in amber glass to prevent photodegradation .
Advanced: How can structural modifications enhance the herbicidal activity of tetrahydrophthalimide derivatives?
Methodological Answer:
Derivatization focuses on sulfonylurea groups and piperazine moieties :
- SAR studies : Introduce electron-withdrawing groups (e.g., -SO₂NH-) to improve binding to acetolactate synthase (ALS) in plants .
- Synthetic steps : React tetrahydrophthalimide with sulfonyl isocyanates to form sulfonylurea derivatives.
- Bioassays : Test herbicidal activity on Arabidopsis thaliana using leaf-disk assays and quantify IC₅₀ values .
Advanced: How do solvent polarity and base strength influence aza-Michael addition outcomes?
Methodological Answer:
Contradictions in yield data (e.g., 85% in TBAB vs. 0% in acetone) arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
